5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-thia-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-thia-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S/c1-2-10(13-15-6-11-12-9(1)15)14-4-8-3-7(14)5-16-8/h1-2,6-8H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGSLQXAMNPNOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials. .
Mode of Action
Given its structural similarity to other [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds, it may interact with its targets in a similar manner.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. The compound is part of a series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. The compound is part of a series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. The compound is part of a series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials
Biological Activity
5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure, characterized by the fusion of a triazole ring and a pyridazine ring, along with a thia-bicycloheptane moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.
The compound's IUPAC name is this compound. Its molecular formula is C10H11N5S, and it has a molecular weight of approximately 219.29 g/mol. The structure allows for various interactions with biological targets due to the presence of multiple functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The interactions include:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives similar to this compound. For instance:
- A study evaluated several derivatives for their inhibitory effects on c-Met kinase and cytotoxicity against cancer cell lines (A549, MCF-7, HeLa). One promising derivative exhibited IC50 values of 1.06 μM against A549 cells and induced apoptosis through cell cycle arrest in the G0/G1 phase .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties:
- In vitro tests demonstrated that related compounds possess significant antibacterial and antifungal activities against various strains .
Enzyme Inhibition
The inhibition of specific enzymes is another area where this compound shows promise:
- Compounds bearing similar structures have been reported to inhibit enzymes involved in cancer metabolism and proliferation .
Case Studies
| Study | Compound | Activity | IC50 Values |
|---|---|---|---|
| 12e | c-Met kinase inhibition | 0.090 μM | |
| 12e | Cytotoxicity (A549) | 1.06 μM | |
| Various | Antimicrobial | Not specified |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound:
- Modifications in the triazole or pyridazine rings can enhance potency and selectivity against specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolo-Pyridazine Moieties
E-4b : (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid
- Core Structure: Combines a triazolo-pyridazine group with a pyrazole ring and a propenoic acid chain.
- Key Features: Higher melting point (253–255°C) compared to non-triazolo analogues, attributed to enhanced intermolecular interactions via the triazolo-pyridazine system .
- Synthesis : Derived from condensation reactions involving pyrazole precursors and triazolo-pyridazine intermediates under reflux conditions .
E-4d : (E)-2-(Benzoylamino)-3-[1-(6-chloro-3-pyridazin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propenoic acid
Thiosemicarbazone Derivatives ()
- Example : Thiosemicarbazones synthesized from aromatic aldehydes and thiosemicarbazide.
- Core Structure : Linear thiosemicarbazone backbone with variable aryl substituents.
- Synthesis: Reflux in ethanol with HCl catalyst, followed by recrystallization from aqueous ethanol .
Pyrazole and Thiazolidinone Derivatives ()
- Example 1: 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (). Core Structure: Pyrazole ring with amino and hydroxy substituents. Synthesis: Uses 1,4-dioxane and triethylamine with sulfur incorporation .
- Example 2: 4-Thiazolidinones with arylidene substituents (). Core Structure: Thiazolidinone ring with arylidene and hydrazono groups. Synthesis: Reflux in DMF-acetic acid mixtures with sodium acetate .
- Comparison : These compounds exhibit planar heterocyclic systems but lack the fused bicyclic architecture of the target compound, which may influence solubility and bioavailability.
Key Research Findings
Triazolo-Pyridazine Superiority: Compounds like E-4b demonstrate higher thermal stability (melting points >250°C) compared to non-triazolo analogues, emphasizing the role of fused aromatic systems in enhancing molecular packing .
Synthetic Flexibility : Thiosemicarbazones and pyrazole derivatives () utilize straightforward reflux protocols, whereas bicyclic systems (target compound) may require more complex multi-step syntheses.
Q & A
Q. What synthetic methodologies are recommended for constructing the triazolo-pyridazinone core in this compound?
The triazolo-pyridazinone moiety can be synthesized via cyclocondensation reactions using hydrazine derivatives and carbonyl-containing precursors. For example, refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in DMF/acetic acid (1:2 v/v) under controlled pH (4–6) facilitates cyclization . Subsequent functionalization of the bicyclic scaffold may involve nucleophilic substitution or cross-coupling reactions, as demonstrated in analogous triazolothiadiazole syntheses .
Q. How can researchers optimize reaction yields during multi-step synthesis?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps .
- Catalysts : Triethylamine or piperidine aids in aldol condensations .
- Temperature control : Reflux (80–110°C) is critical for intermediates like 4-thiazolidinones .
- Purification : Recrystallization from DMF-ethanol mixtures improves purity .
Q. What analytical techniques are essential for characterizing this compound?
- Structural confirmation : and to resolve bicyclic and triazole proton environments .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns .
- Elemental analysis : Combustion analysis for C, H, N, S content to validate stoichiometry .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound against fungal targets?
Molecular docking with enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) evaluates binding affinity to cytochrome P450 enzymes. Software such as AutoDock Vina can simulate interactions, focusing on hydrogen bonding and hydrophobic contacts between the triazolo-pyridazinone core and the enzyme’s active site . Complementary MD simulations (e.g., GROMACS) assess stability over 100-ns trajectories .
Q. What strategies resolve contradictions in reported synthetic protocols (e.g., solvent efficacy or catalyst choice)?
Systematic Design of Experiments (DoE) can isolate variables. For example:
- Solvent screening : Compare DMF, DMSO, and acetonitrile in cyclization steps using a Plackett-Burman design .
- Catalyst optimization : Test bases (piperidine, triethylamine, DBU) in Knoevenagel condensations .
- Data reconciliation : Cross-validate results with DFT calculations (e.g., Gaussian09) to identify energetically favorable pathways .
Q. How do structural modifications (e.g., substituent variation) influence biological activity?
- Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance antifungal potency by increasing electrophilicity at the triazole moiety .
- Bicyclic ring rigidity : The 2-thia-5-azabicyclo[2.2.1]heptane system restricts conformational flexibility, improving target selectivity .
- SAR tables comparing IC values against Candida albicans can guide prioritization .
Q. What advanced techniques quantify interactions between this compound and biological macromolecules?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized proteins (e.g., BSA for plasma protein binding studies) .
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for enzyme-inhibitor complexes .
- Cryo-EM : Resolve binding conformations in membrane-bound targets (e.g., GPCRs) .
Methodological Resources
| Technique | Application Example | Reference ID |
|---|---|---|
| HPLC-UV | Purity assessment (>98%) | |
| Molecular Docking | Binding mode prediction with 3LD6 | |
| SPR | Kinetic analysis of protein interactions | |
| DoE | Optimization of solvent/catalyst systems |
Key Challenges and Recommendations
- Stereochemical control : The bicyclo[2.2.1]heptane system may require chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective synthesis .
- Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., cyclizations) to improve safety and yield .
- Data reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and crystallographic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
